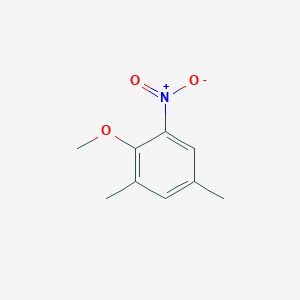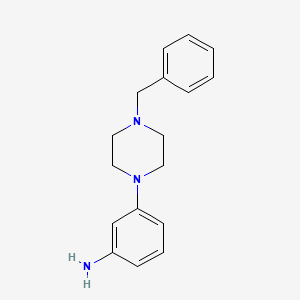
3-Chloro-5-(4-methoxyphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-methoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-methoxyphenyl)pyridazine typically involves the reaction of 4-methoxyphenylhydrazine with 3-chloropyridazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 3-amino-5-(4-methoxyphenyl)pyridazine.
Oxidation: Formation of 3-chloro-5-(4-methoxybenzaldehyde)pyridazine.
Reduction: Formation of 3-chloro-5-(4-methoxyphenyl)dihydropyridazine.
Applications De Recherche Scientifique
3-Chloro-5-(4-methoxyphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It can be used in the development of agrochemicals and other specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-(4-methoxyphenyl)pyridazine
- 3-Chloro-5-(4-methylphenyl)pyridazine
- 3-Chloro-5-(4-hydroxyphenyl)pyridazine
Uniqueness
3-Chloro-5-(4-methoxyphenyl)pyridazine is unique due to the presence of both the chloro and methoxy substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-chloro-5-(4-methoxyphenyl)pyridazine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-4-2-8(3-5-10)9-6-11(12)14-13-7-9/h2-7H,1H3 |
Clé InChI |
VUFHZZIANJWEHW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)




![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


